molecular formula C17H11BrClN5OS2 B2479366 2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 539811-99-9

2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No. B2479366
M. Wt: 480.78
InChI Key: KBNNZVZNFKLXCA-UHFFFAOYSA-N
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Description

The compound “2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . These compounds are known to possess a para-halogen phenyl at the 3 position .


Synthesis Analysis

The synthesis of such compounds often involves reactions with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine . The reaction yields N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .


Molecular Structure Analysis

The molecular structure of these compounds can be characterized by IR absorption spectra and NMR . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds are often complex and involve multiple steps . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by IR and NMR spectroscopy . For example, the IR (KBr) vmax (cm−1) of similar compounds was: 3060 (NH str.), 1600 (C=N str.), 1462 (C=C str.), 1240 (N–N=C str.), 700 (C–S–C str.) .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is part of a broad class of chemicals extensively studied for their unique structural properties and reactivity. Research has delved into the synthesis of novel compounds with similar structural frameworks, exploring innovative synthetic routes and understanding the chemical characteristics of these compounds. For instance, the creation of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones involved the cyclization of hydrazino derivatives with one-carbon donors, showcasing the compound's relevance in synthetic chemistry (Alagarsamy, Yadav, & Giridhar, 2006).

Pharmacological Investigations

Extensive pharmacological research has been carried out on compounds structurally related to 2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide, primarily focusing on their potential as therapeutic agents. Various studies have highlighted the anti-histaminic, anti-asthmatic, and anti-inflammatory properties of these compounds. Notable examples include the examination of thiazolotriazolopyrimidine derivatives for their anti-Parkinsonian potential and the study of compounds with anti-tumor and anti-metastatic activity, such as 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo(3,2-A)-Benzimidazole-2-acetic acid (Wy-13,876) (Fenichel, Gregory, & Alburn, 1976).

Future Directions

The future directions for research on these compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, there is potential for the development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

2-[[3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN5OS2/c18-13-7-2-1-6-12(13)15-21-22-16-24(15)23-17(27-16)26-9-14(25)20-11-5-3-4-10(19)8-11/h1-8H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNNZVZNFKLXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)SCC(=O)NC4=CC(=CC=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

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